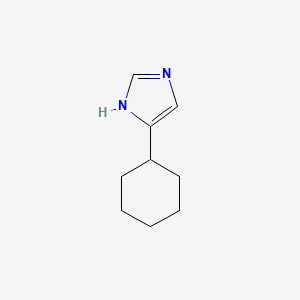

4-cyclohexyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h6-8H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRXZUUMLCJZFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclohexyl 1h Imidazole and Its Structural Analogues

Direct Synthetic Pathways to 4-Cyclohexyl-1H-Imidazole

The construction of the this compound core can be approached through several synthetic strategies, primarily involving the formation of the imidazole (B134444) ring from acyclic precursors.

Cyclization Reactions Involving Cyclohexyl-Containing Precursors

Classical methods for imidazole synthesis, such as the Debus-Radziszewski reaction, offer a potential route to this compound. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To synthesize the target molecule, cyclohexyl-substituted precursors would be required. For instance, the reaction of a cyclohexyl-containing α-hydroxyketone or α-diketone with an appropriate aldehyde and an ammonia source could yield the desired 4-substituted imidazole. While specific examples for the synthesis of this compound using this method are not extensively documented in readily available literature, the general applicability of this reaction to a wide range of substrates suggests its feasibility.

Another established route is the Marckwald synthesis, which involves the reaction of an α-aminoketone with a cyanate or a similar reagent. In the context of this compound, this would necessitate a starting material such as 2-amino-1-cyclohexylethanone. The cyclization of this precursor would directly lead to the formation of the desired imidazole ring with the cyclohexyl group at the 4-position.

One-Pot Multicomponent Reactions (MCRs) for Imidazole Ring Formation

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from simple starting materials. Various MCRs have been developed for the synthesis of substituted imidazoles. These reactions often proceed with high atom economy and procedural simplicity.

A common MCR for imidazole synthesis involves the reaction of an aldehyde, a 1,2-dicarbonyl compound, and ammonium acetate. To produce this compound, a potential MCR could involve the use of a cyclohexyl-substituted aldehyde or dicarbonyl compound. For example, the reaction of glyoxal, cyclohexanecarboxaldehyde, and ammonium acetate could theoretically yield this compound. The versatility of MCRs allows for the variation of each component, offering a combinatorial approach to a library of substituted imidazoles.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Glyoxal | Cyclohexanecarboxaldehyde | Ammonium Acetate | Acetic Acid, Reflux | This compound |

| 1-Cyclohexyl-1,2-ethanedione | Formaldehyde | Ammonium Acetate | Various catalysts | This compound |

Derivatization Strategies at the Imidazole Nitrogen (N1)

The presence of a reactive secondary amine in the imidazole ring allows for straightforward derivatization at the N1 position, enabling the synthesis of a wide array of N-substituted cyclohexyl-imidazoles.

N-Alkylation and N-Arylation Approaches

N-alkylation of imidazoles is a fundamental transformation that can be achieved under various conditions. For this compound, this reaction would introduce an alkyl group onto the N1 nitrogen. Standard procedures involve the deprotonation of the imidazole with a base, such as sodium hydride or potassium carbonate, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). The choice of base and solvent can influence the regioselectivity of the reaction in unsymmetrically substituted imidazoles, although for this compound, N1 and N3 are equivalent due to tautomerism.

N-arylation of imidazoles, often achieved through copper- or palladium-catalyzed cross-coupling reactions, provides access to N-aryl-substituted derivatives. The Chan-Lam and Buchwald-Hartwig amination reactions are prominent examples. These methods typically employ an aryl halide or arylboronic acid as the arylating agent in the presence of a suitable catalyst, ligand, and base. These approaches would allow for the introduction of various substituted and unsubstituted aryl groups onto the nitrogen of the this compound core.

| Starting Material | Reagent | Catalyst | Base | Product |

| This compound | Methyl Iodide | - | NaH | 1-Methyl-4-cyclohexyl-1H-imidazole |

| This compound | Benzyl Bromide | - | K2CO3 | 1-Benzyl-4-cyclohexyl-1H-imidazole |

| This compound | Phenylboronic Acid | Cu(OAc)2 | Pyridine | 1-Phenyl-4-cyclohexyl-1H-imidazole |

| This compound | Bromobenzene | Pd(OAc)2 | Cs2CO3 | 1-Phenyl-4-cyclohexyl-1H-imidazole |

Formation of N-Substituted Cyclohexyl-Imidazoles

The synthesis of N-substituted cyclohexyl-imidazoles can also be achieved directly in some synthetic routes. For instance, a modification of the Debus-Radziszewski synthesis using a primary amine instead of ammonia leads to the formation of N1-substituted imidazoles. By employing a primary amine in the reaction with a cyclohexyl-containing dicarbonyl and an aldehyde, one could directly obtain an N-substituted this compound.

Functionalization at the Imidazole Carbon Positions (C2, C5) of Cyclohexyl-Imidazoles

Direct functionalization of the carbon atoms of the imidazole ring in this compound provides a powerful strategy for further molecular elaboration. The electronic nature of the imidazole ring dictates the reactivity of its carbon positions, with the C2 position being the most acidic and susceptible to deprotonation, while the C5 position is generally more susceptible to electrophilic attack.

Recent advances in C-H activation and functionalization have provided a range of methods for the direct introduction of substituents at the C2 and C5 positions of the imidazole core. Palladium-catalyzed direct arylation, for example, has been shown to be an effective method for forming C-C bonds at these positions. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

For this compound, direct lithiation at the C2 position with a strong base like n-butyllithium, followed by quenching with an electrophile (e.g., an aldehyde, ketone, or alkyl halide), would provide a route to C2-substituted derivatives. Functionalization at the C5 position can be more challenging due to the presence of the adjacent cyclohexyl group, which may exert steric hindrance. However, electrophilic substitution reactions, such as halogenation or nitration, could potentially occur at this position under appropriate conditions.

| Position | Reaction Type | Reagents | Product |

| C2 | Lithiation/Alkylation | 1. n-BuLi, 2. RX | 2-Alkyl-4-cyclohexyl-1H-imidazole |

| C2 | Direct Arylation | Ar-X, Pd catalyst | 2-Aryl-4-cyclohexyl-1H-imidazole |

| C5 | Halogenation | NBS, Br2 | 5-Bromo-4-cyclohexyl-1H-imidazole |

Halogenation and Subsequent Cross-Coupling Reactions

Halogenated imidazoles are versatile intermediates for the synthesis of more complex derivatives through cross-coupling reactions. The regioselective halogenation of the imidazole ring is a crucial first step.

Halogenation:

The direct halogenation of this compound can be achieved using various halogenating agents. The regioselectivity of the reaction is influenced by the reaction conditions and the directing effects of the substituents on the imidazole ring. For N-unsubstituted imidazoles, halogenation typically occurs at the C5 position, which is the most electron-rich. If the C5 position is blocked, halogenation may occur at the C2 position.

Common halogenating agents include N-halosuccinimides (NBS, NCS, NIS) which offer milder reaction conditions compared to elemental halogens. For instance, bromination can be effectively carried out using N-bromosuccinimide (NBS) in a suitable solvent like hexafluoroisopropanol (HFIP), which can enhance the reactivity of the halogenating agent. organic-chemistry.org

Cross-Coupling Reactions:

Once halogenated, 4-cyclohexyl-halo-imidazoles can undergo various palladium- or copper-catalyzed cross-coupling reactions to introduce a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling a halo-imidazole with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This method allows for the introduction of aryl, heteroaryl, or vinyl groups at the halogenated position of the this compound core. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. arkat-usa.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling a halo-imidazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is valuable for synthesizing alkynyl-substituted 4-cyclohexyl-imidazoles, which can be further functionalized. Copper-free Sonogashira protocols have also been developed to address the toxicity and environmental concerns associated with copper. nih.gov

Table 1: Examples of Cross-Coupling Reactions on Halo-Imidazoles

| Entry | Halogenated Imidazole | Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5-Bromo-4-cyclohexyl-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Cyclohexyl-5-phenyl-1H-imidazole | 75-90 |

| 2 | 2-Iodo-4-cyclohexyl-1H-imidazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) / K₂CO₃ | 4-Cyclohexyl-2-(4-methoxyphenyl)-1H-imidazole | 80-95 |

Introduction of Carbonyl and Carboxamide Moieties

The introduction of carbonyl and carboxamide functional groups onto the this compound scaffold is of great interest for developing compounds with potential biological activity.

Introduction of Carbonyl Moieties:

Friedel-Crafts acylation is a common method for introducing acyl groups onto aromatic rings. wikipedia.orgorganic-chemistry.orgnih.gov For imidazoles, direct Friedel-Crafts acylation can be challenging due to the basicity of the nitrogen atoms, which can coordinate with the Lewis acid catalyst. However, under specific conditions and with appropriate protection of the imidazole nitrogen, acylation can be achieved. For instance, reaction with an acyl chloride or anhydride in the presence of a Lewis acid like aluminum chloride can introduce a carbonyl group at an available carbon position, typically C5. masterorganicchemistry.com

Introduction of Carboxamide Moieties:

Carboxamide moieties can be introduced through several synthetic routes. One common approach involves the carboxylation of the imidazole ring followed by amidation. Carboxylation can be achieved by reacting a lithiated imidazole intermediate with carbon dioxide. The resulting carboxylic acid can then be coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the desired carboxamide.

Alternatively, N-acyl imidazoles can serve as activated carboxylic acid derivatives for the amidation of amines. researchgate.net Imidazole carbamates and ureas have also been reported as effective reagents for the chemoselective amidation of carboxylic acids. monash.edu

Catalyst-Mediated Synthesis of Cyclohexyl-Imidazoles

Catalysis plays a pivotal role in the efficient and selective synthesis of substituted imidazoles. Various catalytic systems, including transition metals, Lewis acids, Brønsted acids, and organocatalysts, have been employed.

Transition Metal Catalysis (e.g., Copper, Palladium)

Transition metal catalysts, particularly those based on copper and palladium, are widely used in the synthesis of imidazoles through cross-coupling and cyclization reactions.

Copper Catalysis: Copper catalysts are effective in promoting C-N and C-C bond formation. For example, copper-catalyzed Ullmann-type reactions can be used to couple halo-imidazoles with amines, alcohols, or thiols. nih.gov Copper catalysts also play a role in multicomponent reactions for the synthesis of substituted imidazoles.

Palladium Catalysis: As discussed in the context of cross-coupling reactions, palladium catalysts are indispensable for Suzuki-Miyaura and Sonogashira couplings of halo-imidazoles. arkat-usa.orgscispace.com Palladium catalysis is also utilized in C-H activation/functionalization strategies for the direct introduction of substituents onto the imidazole ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalization.

Lewis Acid and Brønsted Acid Catalyzed Routes

Acid catalysis provides a powerful means to promote the formation of the imidazole ring through condensation reactions.

Lewis Acid Catalyzed Routes: Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and various metal triflates can catalyze the synthesis of imidazoles by activating carbonyl compounds towards nucleophilic attack. mdpi.comresearchgate.net For instance, the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia can be efficiently promoted by a Lewis acid to form a tetrasubstituted imidazole. rsc.org Lewis acid-catalyzed cycloaddition reactions can also be employed in the synthesis of imidazole scaffolds. organic-chemistry.orgorganic-chemistry.org

Brønsted Acid Catalyzed Routes: Brønsted acids, ranging from simple mineral acids to organic acids like p-toluenesulfonic acid (p-TsOH), can effectively catalyze the cyclocondensation reactions leading to imidazoles. acs.org These reactions often involve the formation of imine intermediates, which then undergo cyclization and subsequent aromatization. wikipedia.org Multicomponent reactions for the synthesis of trisubstituted imidazoles have been developed using Brønsted acid catalysis under metal-free conditions.

Organocatalytic Approaches Utilizing Imidazole Scaffolds

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. In the context of imidazole synthesis, various small organic molecules can act as catalysts.

Multicomponent reactions are particularly well-suited for organocatalysis, allowing for the rapid assembly of complex imidazole structures from simple starting materials. nih.gov For example, the synthesis of tetrasubstituted imidazoles can be achieved through a one-pot reaction of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate, catalyzed by an organocatalyst. tandfonline.comingentaconnect.comtandfonline.com The use of organocatalysts often leads to high yields, mild reaction conditions, and a reduction in metal waste. nih.gov

Green Chemistry Principles in Cyclohexyl-Imidazole Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally benign processes. Key aspects of green chemistry in this context include the use of alternative energy sources, green solvents, and catalytic methods to improve efficiency and reduce waste.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of imidazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmonash.eduorientjchem.orgresearchgate.net This technique can be applied to various imidazole syntheses, including multicomponent reactions. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound, is another green technique that can enhance the rate of chemical reactions. nih.govnih.govrsc.org Ultrasound-assisted synthesis of imidazoles has been reported to be efficient, particularly for N-alkylation and multicomponent reactions, often providing improved yields and reduced energy consumption. nih.govcuestionesdefisioterapia.com

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a core principle of green chemistry. Water has been explored as a solvent for the synthesis of imidazole derivatives, offering benefits in terms of cost, safety, and environmental impact. nih.govcuestionesdefisioterapia.comresearchgate.net Solvent-free reaction conditions are also a highly desirable green approach. asianpubs.org

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and efficient. researchgate.net

Solvent-Free and Aqueous Medium Reactions

The development of solvent-free and aqueous-based synthetic routes for imidazole derivatives aligns with the principles of green chemistry by reducing or eliminating the use of hazardous organic solvents. asianpubs.orgresearchgate.net These methods often lead to high yields, easy product isolation, and mild reaction conditions. asianpubs.orgresearchgate.net

One-pot solvent-free procedures have been successfully developed for the synthesis of various imidazole derivatives. asianpubs.org These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium salt. The absence of a solvent can lead to higher reaction concentrations and rates, and in many cases, the product can be isolated by simple filtration and washing. asianpubs.org While a specific solvent-free synthesis for this compound is not extensively detailed in the reviewed literature, the general applicability of these methods suggests a feasible pathway. For instance, a mixture of cyclohexanecarboxaldehyde, a suitable dicarbonyl compound, and a nitrogen source could be heated under solvent-free conditions to yield the desired product.

In contrast, aqueous medium reactions offer an environmentally benign alternative. A documented synthesis of 1-cyclohexyl-1H-imidazole utilizes deionized water as the solvent. chemicalbook.com This procedure involves the reaction of glyoxal, formaldehyde, and ammonium chloride with cyclohexylamine in an aqueous solution. chemicalbook.com The reaction is heated to reflux, and after workup, the product is obtained in a moderate yield. chemicalbook.com This demonstrates the viability of water as a solvent for the synthesis of cyclohexyl-substituted imidazoles.

| Method | Key Features | Reactants (Example for 1-cyclohexyl-1H-imidazole) | Typical Conditions | Advantages |

|---|---|---|---|---|

| Solvent-Free | Absence of organic solvents, often one-pot. asianpubs.org | Benzene-1,2-diamine, aromatic aldehyde, ammonium acetate. asianpubs.org | Heating the mixture of reactants. asianpubs.org | High yields, easy setup, mild conditions, environmentally friendly. asianpubs.orgresearchgate.net |

| Aqueous Medium | Water as the solvent. chemicalbook.com | Glyoxal, formaldehyde, ammonium chloride, cyclohexylamine. chemicalbook.com | Refluxing the aqueous solution. chemicalbook.com | Environmentally benign, use of a non-toxic and readily available solvent. |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer side products. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various imidazole derivatives, including those with cyclohexyl substituents. nih.gov

A notable example is the microwave-assisted, one-pot, sequential two-step synthesis of 2-(1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine. nih.gov In this method, the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, cyclohexylamine, and ammonium acetate is catalyzed by p-toluenesulfonic acid under microwave irradiation. nih.gov This approach demonstrates that aliphatic amines like cyclohexylamine can be efficiently incorporated to produce highly substituted imidazole derivatives with good yields. nih.gov The use of microwave heating dramatically shortens the reaction time compared to conventional heating methods. nih.gov

The general advantages of microwave-assisted synthesis for imidazole derivatives include:

Rapid Reaction Rates: Microwave irradiation can accelerate the reaction, leading to the formation of the desired product in minutes as opposed to hours with conventional heating. beilstein-journals.orgias.ac.in

Higher Yields: In many cases, microwave synthesis provides higher isolated yields of the product. nih.gov

Energy Efficiency: By localizing the heating to the reaction mixture, microwave synthesis is more energy-efficient than conventional heating methods.

Greener Conditions: The use of microwave irradiation often allows for solvent-free reactions or the use of greener solvents, further enhancing the environmental friendliness of the synthesis. nih.gov

| Product | Reactants | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| 2-(1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Cyclohexylamine, Ammonium acetate | p-Toluenesulfonic acid | Microwave irradiation | 68% |

Atom-Economy and Efficiency in Cyclohexyl-Imidazole Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comprimescholars.comjocpr.com Reactions with high atom economy are desirable as they generate less waste. jk-sci.com Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a product that contains all or most of the atoms of the starting materials. erpublication.org

The synthesis of substituted imidazoles, including those with cyclohexyl groups, can be designed to be highly atom-economical. One-pot syntheses, such as the microwave-assisted method described for the synthesis of a cyclohexyl-imidazole analogue, are inherently more atom-economical than multi-step syntheses that involve the isolation of intermediates and the use of protecting groups. nih.govjk-sci.com

For example, in the four-component synthesis of the 2-(1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine, the imidazole ring is constructed from atoms derived from the aldehyde, the dicarbonyl compound, the amine, and ammonium acetate. nih.gov The primary byproduct in such reactions is water, leading to a high percentage of the reactant atoms being incorporated into the final product.

The efficiency of a synthesis can be further enhanced by:

Catalysis: The use of catalysts, rather than stoichiometric reagents, improves atom economy as catalysts are not consumed in the reaction. jk-sci.com

By focusing on these principles, the synthesis of this compound and its derivatives can be achieved in a manner that is both efficient and environmentally responsible.

Synthesis of Related Cyclohexyl-Imidazoline and Cyclohexyl-Benzoimidazole Derivatives

The synthetic methodologies for this compound can be extended to its structural analogues, including cyclohexyl-imidazolines and cyclohexyl-benzimidazoles. These related heterocyclic compounds also have significant applications and their synthesis often employs similar principles of cyclization and condensation.

Cyclohexyl-Imidazoline Derivatives:

Imidazolines, or dihydroimidazoles, are typically synthesized through the condensation of an aldehyde with a 1,2-diamine. chemicalbook.comorganic-chemistry.org For the synthesis of a cyclohexyl-imidazoline, cyclohexanecarboxaldehyde would be a key starting material, which would be reacted with ethylenediamine. Various oxidizing agents can be used to facilitate this reaction. organic-chemistry.org Another approach involves the reaction of nitriles with ethylenediamine. chemicalbook.com Chiral cyclohexane-linked bisimidazolines have also been synthesized starting from enantiopure cyclohexane-1,2-dicarboxylic acid and a chiral diamine. beilstein-journals.org

Cyclohexyl-Benzoimidazole Derivatives:

Benzimidazoles are formed by the fusion of an imidazole ring with a benzene ring. nih.govarabjchem.org The synthesis of cyclohexyl-benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with cyclohexanecarboxylic acid or its derivatives. nih.gov Alternatively, the reaction can be carried out with cyclohexanecarboxaldehyde, often in the presence of an oxidizing agent. arabjchem.org

Several specific examples from the literature highlight the synthesis of these derivatives:

2-Cyclohexyl-1H-benzimidazole has been synthesized through various catalytic systems.

A series of 6-chloro-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)amino derivatives have been prepared as part of medicinal chemistry research. acs.org

The synthesis of butyl(2-cyclohexyl-5-(4-fluorophenoxy)-1H-benzo[d]imidazol-6-yl)carbamate has been reported in the context of developing anti-tubercular agents. nih.gov

Organoantimony complexes have been used as catalysts for the preparation of benzimidazole (B57391) derivatives from aldehydes and arylenediamines, including those with cyclohexyl groups. rsc.org

| Derivative Type | General Synthetic Method | Key Reactants | Example from Literature |

|---|---|---|---|

| Cyclohexyl-Imidazoline | Condensation of an aldehyde with a 1,2-diamine. chemicalbook.comorganic-chemistry.org | Cyclohexanecarboxaldehyde, Ethylenediamine | Synthesis of chiral cyclohexane-linked bisimidazolines. beilstein-journals.org |

| Cyclohexyl-Benzoimidazole | Condensation of o-phenylenediamine with a cyclohexyl-containing carboxylic acid or aldehyde. nih.govarabjchem.org | o-Phenylenediamine, Cyclohexanecarboxylic acid or Cyclohexanecarboxaldehyde | Synthesis of 6-chloro-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)amino derivatives. acs.org |

Advanced Spectroscopic and Structural Elucidation of 4 Cyclohexyl 1h Imidazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of 4-cyclohexyl-1H-imidazole would feature signals corresponding to the protons on the imidazole (B134444) ring and the cyclohexyl substituent.

The imidazole ring is expected to show two signals in the aromatic region. The proton at the C-2 position (H-2) typically appears as a singlet at the most downfield position due to the influence of two adjacent nitrogen atoms. The proton at the C-5 position (H-5) would also be a singlet. Compared to the parent imidazole, where signals for H-4/H-5 appear around 7.1 ppm and H-2 at 7.7 ppm, the substituent at C-4 will influence these shifts. chemicalbook.com The N-H proton of the imidazole ring is expected to produce a broad singlet, the chemical shift of which can vary significantly depending on solvent and concentration.

The cyclohexyl group would present a complex set of signals in the aliphatic region (typically 1.0-3.0 ppm). The single methine proton (-CH-) attached directly to the imidazole ring would be the most downfield of this group, appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining ten protons of the cyclohexyl ring's five methylene groups (-CH₂) would appear as overlapping multiplets at higher fields (further upfield).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Imidazole) | ~7.5 - 7.8 | s (singlet) |

| H-5 (Imidazole) | ~6.8 - 7.1 | s (singlet) |

| N-H (Imidazole) | Variable (5 - 12) | br s (broad singlet) |

| H-1' (Cyclohexyl -CH) | ~2.5 - 2.9 | m (multiplet) |

| H-2' to H-6' (Cyclohexyl -CH₂) | ~1.2 - 1.9 | m (multiplet) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound is predicted to show seven distinct signals, corresponding to the three unique carbons of the imidazole ring and the four unique carbon environments in the cyclohexyl ring (due to symmetry).

The imidazole ring carbons (C-2, C-4, and C-5) are expected to resonate in the aromatic region (115-145 ppm). The C-2 carbon is typically the most downfield, followed by C-4 (the site of substitution) and C-5. The cyclohexyl carbons would appear in the aliphatic region (25-45 ppm). The methine carbon (C-1') attached to the ring will be the most downfield of the aliphatic signals. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to confirm the multiplicity of each carbon signal (distinguishing between CH, CH₂, and CH₃ groups).

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicity for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

| C-2 (Imidazole) | ~135 - 138 | CH |

| C-4 (Imidazole) | ~138 - 142 | C (quaternary) |

| C-5 (Imidazole) | ~115 - 120 | CH |

| C-1' (Cyclohexyl) | ~34 - 38 | CH |

| C-2'/C-6' (Cyclohexyl) | ~30 - 34 | CH₂ |

| C-3'/C-5' (Cyclohexyl) | ~26 - 28 | CH₂ |

| C-4' (Cyclohexyl) | ~25 - 27 | CH₂ |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity within the cyclohexyl ring, showing correlations between the methine proton (H-1') and its neighbors, and between adjacent methylene protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. libretexts.org It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for example, confirming the assignment of the ~2.7 ppm proton signal to the ~36 ppm carbon signal (the C-1'/H-1' pair).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). libretexts.org This is particularly powerful for connecting different parts of a molecule. Key expected correlations for this compound would include a cross-peak between the cyclohexyl methine proton (H-1') and the imidazole carbons C-4 and C-5, unequivocally proving the attachment point of the cyclohexyl ring to the imidazole core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would be characteristic of the N-H stretching vibration of the imidazole ring. The C-H stretching vibrations of the aromatic imidazole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group would be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). mdpi.com The region from 1450-1650 cm⁻¹ would contain stretching vibrations corresponding to the C=C and C=N bonds within the imidazole ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Imidazole) | 3100 - 3400 | Medium-Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| C=N, C=C Ring Stretches | 1450 - 1650 | Medium |

| C-H Bending (Cyclohexyl) | ~1450 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. uni.lu Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₉H₁₄N₂. The theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺. The measured m/z value for this ion would be compared to the calculated value to confirm the molecular formula.

Table 4: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M]⁺ | C₉H₁₄N₂ | 150.1157 |

| [M+H]⁺ | C₉H₁₅N₂⁺ | 151.1230 |

| [M+Na]⁺ | C₉H₁₄N₂Na⁺ | 173.1049 |

Data predicted based on elemental composition. uni.lu

Elemental Analysis (CHN) for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretical percentages calculated from the molecular formula. A close match between the found and calculated values provides strong evidence for the compound's purity and elemental composition. For a pure sample of this compound (C₉H₁₄N₂), the analysis should yield results that are within ±0.4% of the theoretical values.

Table 5: Theoretical Elemental Composition of this compound

| Element | Molecular Formula | Mass Percent (%) |

| Carbon (C) | C₉H₁₄N₂ | 71.95% |

| Hydrogen (H) | C₉H₁₄N₂ | 9.39% |

| Nitrogen (N) | C₉H₁₄N₂ | 18.65% |

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure

Single-crystal X-ray diffraction stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique provides precise information on bond lengths, bond angles, and crystallographic parameters, offering an unambiguous depiction of the molecule's conformation and its packing within the crystal lattice. For complex heterocyclic systems such as this compound and its derivatives, this method is indispensable for confirming stereochemistry and understanding intermolecular interactions that govern the supramolecular architecture.

Detailed research into the crystallographic properties of imidazole derivatives reveals a wealth of structural information. While crystallographic data for the parent this compound is not extensively documented, numerous studies on its more complex derivatives provide critical insights into the structural influence of the cyclohexyl and imidazole moieties.

A notable example is the study of ethyl 2-(4-bromophenyl)-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate. The single-crystal X-ray diffraction analysis of this compound confirmed its molecular structure, revealing a monoclinic crystal system with the space group P2₁/c. osti.gov The analysis further detailed the intermolecular interactions, such as C–H···π and π···π stacking, which are crucial for the stabilization of the crystal structure. osti.gov

In another investigation, the crystal structure of 3-(2-cyclohexylimidazo[2,1-b] Current time information in Bangalore, IN.evitachem.comresearchgate.netthiadiazol-6-yl)-2H-chromen-2-one was elucidated. core.ac.uk This analysis provided definitive proof of the molecular geometry, confirming the planarity of the imidazo[2,1-b] Current time information in Bangalore, IN.evitachem.comresearchgate.netthiadiazole and coumarin (B35378) ring systems. core.ac.uk Furthermore, the cyclohexyl ring was found to adopt a stable chair conformation. core.ac.uk

The structural elucidation of 1H-benzo[d]imidazole derivatives bearing cyclohexylethyl and cyclohexylpropyl substituents at the C-2 position also contributes to the understanding of this class of compounds. nih.gov These studies provide precise data on the molecular conformation and the hydrogen bonding networks that dictate the crystal packing. nih.gov

The crystallographic data for several representative this compound derivatives are summarized in the interactive tables below.

Table 1: Crystallographic Data for Ethyl 2-(4-bromophenyl)-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate osti.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z | 4 |

| Key Interactions | C–H···π, π···π |

Table 2: Structural Features of 3-(2-cyclohexylimidazo[2,1-b] Current time information in Bangalore, IN.evitachem.comresearchgate.netthiadiazol-6-yl)-2H-chromen-2-one core.ac.uk

| Molecular Moiety | Conformation/Geometry |

| Imidazo[2,1-b] Current time information in Bangalore, IN.evitachem.comresearchgate.netthiadiazole ring | Planar |

| Coumarin ring | Planar |

| Cyclohexyl ring | Chair conformation |

These examples underscore the power of single-crystal X-ray diffraction in providing a definitive and high-resolution understanding of the three-dimensional structure of this compound derivatives. The precise atomic coordinates obtained from these studies are fundamental for computational modeling, structure-activity relationship studies, and the rational design of new functional materials.

Theoretical and Computational Investigations of 4 Cyclohexyl 1h Imidazole Systems

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties and reactivity of imidazole-containing compounds.

An analysis of a benzimidazole (B57391) derivative, for example, involved elucidating the structure of two enantiomeric rotamers based on NMR spectra that were predicted using DFT-GIAO calculations. mdpi.com Such computational studies provide insight into the conformational landscape of the molecule, which is crucial for understanding its interactions.

Table 1: Hypothetical DFT-Calculated Relative Energies for Cyclohexyl Conformations This table is illustrative of typical data obtained from DFT conformational analysis.

| Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial Chair | 0.00 | 99.9 |

| Axial Chair | 5.5 | <0.1 |

| Twist-Boat | 6.0 | <0.1 |

Prediction of Reaction Mechanisms and Transition States

DFT calculations are a cornerstone for exploring chemical reactions, allowing for the prediction of reaction pathways and the characterization of high-energy, transient structures known as transition states. numberanalytics.com Understanding the transition state is key to determining the kinetics and feasibility of a chemical reaction. numberanalytics.com By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. acs.org

Computational studies on the synthesis of related imidazole (B134444) derivatives have demonstrated the power of DFT in exploring reaction mechanisms. For example, calculations were used to show how the presence of a specific functional group could direct the regioselectivity of a reaction by stabilizing one transition state over another. acs.org Modern computational methods can predict transition state geometries with high accuracy, showing a root mean square deviation (RMSD) of around 0.4 Å or less compared to higher-level methods. arxiv.org Furthermore, new ultra-fast diffusion models are being developed to explore reaction paths and identify transition states with even greater efficiency. chemrxiv.org

Table 2: Illustrative DFT Data for a Hypothetical Reaction Profile This table represents typical energetic data calculated by DFT to map a reaction pathway.

| Species | Description | Calculated Free Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +25.4 |

| Intermediate | A stable intermediate species | -5.2 |

| TS2 | Second Transition State | +18.9 |

| Products | Final Reaction Products | -15.7 |

Electronic Properties and Spectroscopic Data Correlation

DFT is highly effective for calculating a molecule's electronic properties and predicting spectroscopic data, which can then be correlated with experimental findings to validate the computational model and confirm the molecular structure. researchgate.netresearchgate.net

Key electronic properties investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally implies higher chemical reactivity. acs.orgnih.gov Natural Bond Orbital (NBO) analysis is another technique used to understand the stability of the molecule arising from charge delocalization and hyperconjugative interactions. nih.govorientjchem.org

DFT calculations are also used to predict various spectroscopic data:

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate nuclear magnetic shielding tensors, which correspond to 1H and 13C NMR chemical shifts. nih.govorientjchem.org These calculated values are often in excellent agreement with experimental data, with correlation coefficients as high as 99%. mdpi.com This correlation is invaluable for structural elucidation. mdpi.comrsc.org

Vibrational Spectroscopy (FT-IR/Raman): Theoretical calculations can predict the vibrational frequencies of a molecule. researchgate.netnih.gov Comparing the calculated spectrum with the experimental FT-IR and FT-Raman spectra helps in the assignment of specific vibrational modes to functional groups within the molecule. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the vertical electronic transition states, which can be correlated with the absorption bands observed in experimental UV-Vis spectra. mdpi.comacs.org

Table 3: Example of Correlation between Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for an Imidazole Derivative This table illustrates the typical high correlation achieved between experimental and computed spectroscopic data. Data is based on findings for related heterocyclic systems.

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

| C2 | 155.4 | 156.1 | +0.7 |

| C4 | 135.2 | 134.8 | -0.4 |

| C5 | 118.9 | 119.5 | +0.6 |

| C1' (Cyclohexyl) | 38.1 | 37.9 | -0.2 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as 4-cyclohexyl-1H-imidazole, interacts with a biological macromolecule, typically a protein. These methods are fundamental in drug discovery and molecular biology.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, known as the binding affinity. This affinity is often expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger and more stable interaction.

Studies on various imidazole-based compounds have demonstrated their potential to bind to a range of biological targets. For instance, derivatives containing a cyclohexyl-imidazole moiety have been computationally screened against targets such as:

Heme Oxygenase-1 (HO-1): Imidazole-based compounds, including one with a methylcyclohexyl group, showed strong binding affinities in molecular docking studies, suggesting their potential as inhibitors. nih.gov

SARS-CoV-2 Main Protease (Mpro): A complex inhibitor containing a cyclohexylamino group and an imidazole ring was docked into the Mpro active site, providing a basis for screening other phytochemicals. lidsen.com

Fungal Enzymes: A methyl-cyclohexyl-imidazo[1,2-a]pyridine derivative was among compounds docked against fungal lanosterol-14 alpha-demethylase, with predicted binding energies indicating potential inhibitory activity. jbcpm.com

A3 Adenosine Receptor (A3AR): A related 2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine was identified as a positive allosteric modulator, with its binding site and affinity predicted through molecular modeling. nih.gov

Table 4: Binding Affinities of Cyclohexyl-Imidazole Derivatives with Various Protein Targets This table compiles data from docking studies on related compounds to illustrate typical findings.

| Compound Derivative | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| 2-[(2-chloro-3-methylcyclohexyl)methyl]-1H-imidazole | Heme Oxygenase-1 | - | Strong Affinity (not quantified) nih.gov |

| N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide | SARS-CoV-2 Mpro | 6W63 | - |

| Methyl 3-[(3-chlorophenyl)methyl]-2-cyclohexylimidazo[1,2-a]pyridine-6-carboxylate | Lanosterol-14α Demethylase | - | -9.7 jbcpm.com |

| N-Cyclohexyl-5-(4-(1H-Benzo[d]imidazol-2-Yl)phenyl)-1,3,4-thiadiazole-2-Amine | Sterol 14-α demethylase | 5TZ1 | - |

Understanding Ligand-Protein Interaction Profiles

Beyond just predicting binding energy, docking and MD simulations provide detailed, three-dimensional insights into the specific interactions that stabilize the ligand-protein complex. These non-covalent interactions are critical for a ligand's specificity and efficacy.

For cyclohexyl-imidazole systems, simulations reveal how different parts of the molecule contribute to binding:

Hydrophobic Interactions: The cyclohexyl group is nonpolar and typically fits into a hydrophobic pocket within the protein's binding site, interacting with nonpolar amino acid residues like leucine, valine, and alanine. nih.govnih.gov In the A3AR, the 2-cyclohexyl group was predicted to be positioned within a small hydrophobic subpocket. nih.gov

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, forming crucial hydrogen bonds with polar residues in the protein active site, such as glutamate, histidine, and glycine. lidsen.com

π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like tyrosine, phenylalanine, and tryptophan, further anchoring the ligand in place. nih.gov An example is the predicted interaction between an imidazoquinoline ring system and tyrosine residues in the A3AR. nih.gov

Molecular dynamics simulations can then assess the stability of these interactions over time, confirming that the ligand remains securely in its predicted binding pose. lidsen.com

Table 5: Common Ligand-Protein Interactions for Imidazole Scaffolds This table summarizes the types of interactions identified in computational studies of related molecules.

| Interaction Type | Molecular Group Involved | Example Interacting Residues |

| Hydrogen Bond | Imidazole N-H, Imidazole N: | Glu166, His163, Gly143 lidsen.com |

| Hydrophobic Interaction | Cyclohexyl Ring | Leu240, Leu249, Leu288 nih.gov |

| π-π Stacking | Imidazole Ring | Y284 (Tyrosine), Y293 (Tyrosine) nih.gov |

| π-NH Bonding | Exocyclic Amine (on related scaffolds) | Y284 (Tyrosine) nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govcrpsonline.com

The development of predictive QSAR models for this compound and its derivatives has been a focus of research, particularly in the context of identifying novel therapeutic agents. These models are typically built using a dataset of compounds with known biological activities, which are then divided into training and test sets to validate the model's predictive power. crpsonline.com

For instance, 2D and 3D QSAR studies have been performed on a series of imidazole derivatives as heme oxygenase inhibitors. crpsonline.com In one such study, a 2D QSAR model developed using the partial least square regression (PLSR) method yielded a statistically significant model with a correlation coefficient (r²) of 0.8487 and a cross-validated r² of 0.6553. crpsonline.com The 3D QSAR models, often developed using methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), provide insights into the steric and electrostatic fields around the molecule that are crucial for biological activity. crpsonline.comrjptonline.org These models help in understanding how the spatial arrangement of substituents on the imidazole ring influences its interaction with a biological target. crpsonline.com

The predictive capability of QSAR models is often assessed using various metrics, including the Matthews correlation coefficient (MCC), Cohen's Kappa, and Real-Accuracy (RA), especially when dealing with imbalanced datasets. irb.hr Successful QSAR models have been developed for various biological targets, including HMG-CoA reductase inhibitors and compounds targeting the hERG potassium channel. nih.govacs.org

Table 1: Statistical Parameters of a 2D QSAR Model for Imidazole Derivatives as Heme Oxygenase Inhibitors crpsonline.com

| Parameter | Value |

| r² (Correlation Coefficient) | 0.8487 |

| Cross-validated r² | 0.6553 |

| Predicted r² | 0.7478 |

| Method | PLSR |

The introduction of different substituents onto the this compound scaffold significantly influences its molecular parameters, which in turn affects its biological activity. Computational studies allow for the systematic investigation of these effects.

The nature of the substituent on the imidazole ring can alter the electronic properties of the molecule. For instance, the exchange of a tert-butyl substituent for a cyclohexyl group can lead to considerable changes in NMR shifts, indicating a significant alteration in the electronic environment. acs.org A comparative study of phenyl- and cyclohexyl-terminated substituents on an n-type organic semiconductor revealed that while both resulted in similar packing structures, the cyclohexyl-terminated compound exhibited lower electron mobility due to dynamic molecular motions. rsc.org This highlights that even substituents with similar steric bulk can have distinct effects based on their electronic nature and potential for intermolecular interactions. rsc.org

In the context of corrosion inhibition, the presence of electron-donating or electron-withdrawing substituents on imidazole derivatives affects their adsorption on metal surfaces. rsc.org Electron-donating groups generally enhance the inhibition efficiency by increasing the electron density on the inhibitor molecule, facilitating stronger adsorption. rsc.org

Table 2: Comparison of Substituent Effects on Molecular Properties

| Substituent | Property Influenced | Observed Effect |

| Cyclohexyl vs. Phenyl | Electron Mobility | Cyclohexyl-terminated compound showed lower mobility. rsc.org |

| Electron-donating groups | Corrosion Inhibition | Enhanced inhibition efficiency. rsc.org |

| Methyl vs. Cyclohexyl | Radical Stability | Asymmetric substitution led to lower stability of phenoxyl–nitroxides. mdpi.com |

Mechanistic Insights from Computational Chemistry

Computational chemistry provides powerful tools to elucidate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Computational studies have been crucial in understanding the complex reaction pathways of imidazole derivatives. For example, in the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, computational analysis revealed that a 2-hydroxyaryl group drives the reaction towards the formation of the imidazole derivative. acs.org This is achieved through an intramolecularly assisted hydrogen atom shift, a self-catalyzed process that prevents the formation of other potential products like 1,2-dihydropyrazines. acs.org

Similarly, the mechanism of ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) -like rearrangements in the reaction of 1,2,4-oxadiazoles with methylhydrazine has been investigated using computational methods. researchgate.net These studies help in understanding the factors that control the regioselectivity and the energetic favorability of different reaction pathways. researchgate.net In some cases, what appears to be a simple reaction mechanism can be revealed to be more complex, involving unproductive pathways and isotopic scrambling, as demonstrated by combined NMR and DFT studies on the formation of 1-alkylidene/arylidene-1,2,4-triazolinium salts. acs.org

The effectiveness of this compound and its derivatives as corrosion inhibitors is closely linked to their ability to adsorb onto metal surfaces, forming a protective film. gdut.edu.cn Computational chemistry, particularly Density Functional Theory (DFT), is widely used to study this adsorption mechanism.

Theoretical studies on imidazole and its derivatives as corrosion inhibitors for iron and mild steel have shown that these molecules can adsorb strongly onto the metal surface. gdut.edu.cnbohrium.com The adsorption can occur through a combination of physical (electrostatic) and chemical interactions. icrc.ac.iricrc.ac.ir Quantum chemical calculations can determine parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the electron-donating and accepting abilities of the inhibitor molecule, respectively. icrc.ac.ir

Recent computational studies have proposed an alternative model for corrosion inhibition that goes beyond simple adsorption. gdut.edu.cn It is suggested that upon adsorption, imidazole molecules can undergo C-H bond dissociation, leading to strongly bound dehydrogenated species that form a robust protective layer on the metal surface. gdut.edu.cn This dissociation mechanism has a lower activation barrier compared to N-H bond cleavage. bohrium.com

Table 3: Calculated Parameters for Corrosion Inhibition by an Imidazole Derivative icrc.ac.ir

| Parameter | Value | Significance |

| Inhibition Efficiency (at 0.5 mM, 303 K) | 95% | High protection against corrosion. |

| Adsorption Isotherm | Langmuir | Indicates monolayer adsorption. |

| Adsorption Mechanism | Physisorption and Chemisorption | Involves both electrostatic and covalent interactions. |

Computational Design of Novel Cyclohexyl-Imidazole Derivatives

Computational methods are increasingly being used not only to understand existing molecules but also to design novel compounds with desired properties. rsc.org In the context of drug discovery, computational design can significantly accelerate the process of identifying promising new drug candidates. nih.govresearchgate.net

For instance, in the development of neuropeptide Y Y5-receptor antagonists for the treatment of obesity, a 2,4-diaryl-1H-imidazole lead was optimized by replacing the 2-aryl ring with a cyclohexyl ring. acs.orgnih.gov This modification, guided by computational analysis and structure-activity relationships, led to the design of novel compounds with improved potency and a better pharmacokinetic profile. nih.gov The designed compound, N-(2-hydroxy-tert-butyl)(4-{4-[3-(trifluoromethyl)phenyl]imidazol-2-yl}cyclohexyl)carboxamide, showed a high affinity for the Y5 receptor and significantly reduced off-target effects. acs.orgnih.gov

Similarly, novel imidazole-based compounds have been computationally designed as inhibitors of heme oxygenase-1, a target in cancer therapy. nih.govresearchgate.net These studies often involve molecular docking to predict the binding affinity of the designed compounds to the target protein, followed by in silico prediction of their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.net This integrated computational approach allows for the rational design of new derivatives with potentially enhanced biological activity and favorable drug-like properties. rsc.orgmdpi.com

Biological Activity and Mechanistic Insights in Vitro and in Silico Studies of 4 Cyclohexyl 1h Imidazole and Its Derivatives

Antimicrobial Activity Investigations (In Vitro)

While comprehensive data on 4-cyclohexyl-1H-imidazole itself is limited, research into its derivatives, especially those incorporating the cyclohexyl-imidazole scaffold, provides significant insight into their potential as antimicrobial agents. The imidazole (B134444) core is a known pharmacophore in many antibacterial and antifungal drugs.

The antibacterial potential of imidazole derivatives has been well-established against a wide array of pathogens. Studies on benzimidazole (B57391) derivatives substituted at the C-2 position with cyclohexyl moieties have demonstrated notable efficacy, particularly against Gram-positive bacteria. These compounds have shown strong activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), as well as Staphylococcus epidermidis and Micrococcus luteus. nih.gov The bacteriostatic and, in some cases, bactericidal action of these derivatives highlights the importance of the cyclohexyl group in enhancing antibacterial effects. nih.gov

In general, the imidazole scaffold has been incorporated into numerous molecular hybrids that exhibit potent activity against both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa. nih.govsemanticscholar.org However, the activity of specific cyclohexyl-imidazole derivatives against Gram-negative strains is less documented. The antibacterial activity of imidazoles is often attributed to their ability to disrupt cell wall synthesis or interfere with other vital cellular processes. nano-ntp.com

| Compound | S. aureus (ATCC 25923) | S. aureus (MRSA, ATCC 43300) | S. epidermidis (ATCC 12228) | M. luteus (ATCC 10240) |

|---|---|---|---|---|

| EJMCh-9 (2-(2-cyclohexylethyl)-1H-benzo[d]imidazole) | 15.62 | 15.62 | <3.9 | <3.9 |

| EJMCh-13 (2-(3-cyclohexylpropyl)-1H-benzo[d]imidazole) | 125 | 62.5 | 31.25 | 15.62 |

Imidazole derivatives are a prominent class of antifungal agents, with many commercially available drugs like miconazole and ketoconazole featuring this core structure. Their primary mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. biolmolchem.combiolmolchem.com This disruption leads to increased membrane permeability and ultimately, cell death.

Various novel imidazole derivatives have demonstrated significant in vitro antifungal activity against pathogenic yeasts such as Candida albicans and Cryptococcus neoformans, as well as filamentous fungi like Aspergillus niger. biolmolchem.comnih.gov The efficacy of these compounds is often comparable or superior to standard antifungal drugs like fluconazole. biolmolchem.com Interestingly, in one study, the specific cyclohexyl-substituted benzimidazole derivatives that showed strong antibacterial effects were found to be inactive against tested Candida species, suggesting that structural modifications play a critical role in determining the spectrum of antimicrobial activity. nih.gov

| Compound Class | C. albicans | C. neoformans | Reference |

|---|---|---|---|

| 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salt (6c) | 32 | 8 | nih.gov |

| 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salt (6e) | >32 | 16 | nih.gov |

| Fluconazole (Standard) | - | 8 | nih.gov |

In silico molecular docking is a powerful tool used to predict the binding interactions between a ligand (such as an imidazole derivative) and a biological target, providing insights into the mechanism of action at a molecular level. For antimicrobial imidazole derivatives, docking studies have often targeted essential microbial enzymes.

One key target is L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), an enzyme involved in the biosynthesis of the bacterial cell wall. Docking studies have shown that imidazole derivatives can fit into the active site of this enzyme, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.netarabjchem.org These interactions stabilize the ligand-enzyme complex and inhibit the enzyme's function. The binding energies calculated from these studies often correlate with the observed in vitro antibacterial activity, suggesting that compounds with stronger binding affinities are typically more potent inhibitors. arabjchem.org Other docking studies have successfully predicted the binding of imidazole derivatives to protein targets from S. aureus and E. coli, further validating their potential as broad-spectrum antibacterial agents.

Anti-inflammatory Activity (In Vitro and In Silico)

The imidazole scaffold is also prevalent in compounds designed to modulate inflammatory pathways. Derivatives of cyclohexyl-imidazole have been specifically investigated as inhibitors of key inflammatory mediators.

The p38 mitogen-activated protein (MAP) kinase is a central enzyme in the inflammatory response. It regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov Consequently, inhibiting p38 MAP kinase is a promising therapeutic strategy for a range of inflammatory diseases.

A series of 1,2,3-triazole hybrids incorporating a 2-cyclohexyl-4,5-diphenyl-1H-imidazole moiety were synthesized and evaluated for their in vitro p38 MAP kinase inhibitory activity. Several of these compounds demonstrated superior or comparable activity to the prototype inhibitor Adezmapimod. researchgate.net The most potent compounds exhibited IC50 values in the low nanomolar range, indicating a high degree of inhibitory efficacy. researchgate.net These findings underscore the potential of the cyclohexyl-imidazole scaffold in the design of novel anti-inflammatory agents.

| Compound | IC50 (nM) |

|---|---|

| Compound 7c | 234.08 ± 19.65 |

| Compound 7f | 222.68 ± 20.69 |

| Compound 7n | 241.70 ± 20.51 |

| Adezmapimod (Standard) | 257.13 ± 23.94 |

To elucidate the molecular basis for their anti-inflammatory effects, computational studies have been performed on cyclohexyl-imidazole derivatives. Molecular docking simulations of these compounds with the p38 MAP kinase enzyme revealed high binding affinities, often exceeding that of the reference drug. researchgate.net

These in silico analyses showed that the derivatives effectively occupy the enzyme's active site, forming critical hydrogen bonds and hydrophobic interactions with key amino acid residues. Molecular dynamics simulations further confirmed these findings, demonstrating that the most active compounds form stable complexes with the p38 MAP kinase protein. researchgate.net This conformational stability is crucial for sustained enzyme inhibition. These computational insights are invaluable for understanding the structure-activity relationships and for guiding the rational design of next-generation anti-inflammatory drugs based on the this compound scaffold.

Anticancer Activity in Cell-Based Assays (In Vitro) of this compound and its Derivatives

The imidazole ring is a crucial structural component in many compounds with demonstrated biological activity. longdom.orgresearchgate.net Its derivatives have been extensively studied for their potential as anticancer agents due to their ability to interact with various biological targets. nih.gov

Cytotoxicity Screening against Cancer Cell Lines

Derivatives of imidazole have been the focus of numerous studies to evaluate their cytotoxic effects against a variety of human cancer cell lines. rsc.orgindexcopernicus.com These studies often utilize assays like the MTT colorimetric assay to determine the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth. nih.gov

One study synthesized a series of novel 2,4-disubstituted-1,5-diphenyl substituted-1H-imidazole derivatives and screened them for anticancer activity against the Hep G2 human liver cancer cell line. Several of these compounds showed highly significant cytotoxic activity. indexcopernicus.com Another study evaluated imidazole-1,2,3-triazole hybrids against Caco-2 (human colon carcinoma), HCT-116 (human colon carcinoma), HeLa (human cervical carcinoma), and MCF-7 (human breast adenocarcinoma) cell lines, with some compounds showing significant activity. nih.gov

For instance, certain imidazole-triazole conjugates bearing an aromatic carboxylic group displayed potent activity against the Caco-2 cell line, with IC50 values comparable to the standard drug doxorubicin. nih.gov Similarly, other research has highlighted the anticancer potential of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles against the National Cancer Institute's 60 human cancer cell line panel. rsc.org

The following table summarizes the cytotoxic activity of selected imidazole derivatives against various cancer cell lines:

Interactive Data Table: Cytotoxicity of Imidazole Derivatives| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Imidazole-1,2,3-triazole hybrid 4k | Caco-2 | 4.67 ± 0.11 | nih.gov |

| Imidazole-1,2,3-triazole hybrid 6e | Caco-2 | 5.22 ± 0.20 | nih.gov |

| Doxorubicin (standard) | Caco-2 | 5.17 ± 0.25 | nih.gov |

| (E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine | MCF-7 | 3.02 | mdpi.com |

| Benzimidazole derivative se-182 | A549 (lung carcinoma) | 15.80 | jksus.org |

| Benzimidazole derivative se-182 | HepG2 (liver carcinoma) | 15.58 | jksus.org |

| 2,4-disubstituted-1,5-diphenyl-1H-imidazole derivatives | Hep G2 (Human liver cancer) | - | indexcopernicus.com |

| 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine (NSC 771432) | Various | - | rsc.org |

Enzyme Inhibition (e.g., Heme Oxygenase-1, Topoisomerase II, Aurora Kinase)

The anticancer effects of imidazole derivatives are often attributed to their ability to inhibit enzymes crucial for cancer cell proliferation and survival. These include enzymes like topoisomerase II, various kinases, and histone deacetylases. nih.gov

Topoisomerase II: Some imidazole derivatives have been identified as potent DNA non-intercalating topoisomerase IIα catalytic inhibitors. nih.gov These compounds have shown higher anticancer activities compared to etoposide in kidney and breast cancer cell lines. nih.gov The inhibition of topoisomerase II, an enzyme essential for DNA replication and repair, leads to cell cycle arrest and apoptosis. nih.govexplorationpub.com

Kinase Inhibition: Protein kinases are key regulators of cellular processes, and their overexpression is common in many cancers. nih.gov Imidazole-based compounds have been developed to target and inhibit various kinases. For example, long-chain imidazole-based ionic liquids have been shown to moderately inhibit SIRT1 and JAK2 enzymes. researchgate.net Additionally, lysosomotropic detergents derived from imidazole specifically inhibit JAK2 activity. researchgate.net Novel 1-methyl-1H-imidazole derivatives have been designed as potent Jak2 inhibitors to modulate the Jak/STAT pathway. researchgate.netnih.gov

The following table provides examples of enzyme inhibition by imidazole derivatives:

Interactive Data Table: Enzyme Inhibition by Imidazole Derivatives| Compound/Derivative | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Long-chain imidazole-based ionic liquid (compound 4) | SIRT1, JAK2 | Moderate inhibition | researchgate.net |

| Long-chain imidazole-based ionic liquid (compound 9) | SIRT1, JAK2 | Moderate inhibition | researchgate.net |

| 1-decyloxycarbonylmethylimidazole (compound 3) | JAK2 | Specific inhibition (IC50 = 45.36 µM) | researchgate.net |

| 1-dodecyloxycarbonylmethylimidazole (compound 8) | JAK2 | Specific inhibition (IC50 = 59.51 µM) | researchgate.net |

| 1-methyl-1H-imidazole derivative (19a) | Jak2 | Potent inhibitor | researchgate.netnih.gov |

| Imidazole derivatives (17a–17e) | Topoisomerase IIα | Potent catalytic inhibitors | nih.gov |

Mechanistic Investigations of Anticancer Action

The mechanisms by which this compound derivatives exert their anticancer effects involve various cellular processes, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration. rsc.org

Apoptosis and Cell Cycle Arrest: Studies have shown that certain imidazole derivatives can induce apoptosis (programmed cell death) in cancer cells. rsc.org For example, treatment of A549 lung cancer cells with an imidazole derivative led to cell cycle arrest in the G2/M phase and induced cellular senescence. rsc.org Mechanistically, some compounds have been shown to induce mitochondrial damage and the formation of reactive oxygen species (ROS), leading to apoptosis. researchgate.net

Inhibition of Cell Migration: The ability of cancer cells to migrate is crucial for metastasis. Some imidazole derivatives have been found to inhibit the anchorage-independent growth and migration of cancer cells. rsc.org

Molecular Docking Studies: In silico molecular docking studies have been used to predict the binding interactions of imidazole derivatives with their target enzymes. These studies have helped to elucidate the potential mechanisms of action at a molecular level. For example, docking analyses suggest that certain thionaphthoquinone derivatives, which have shown cytotoxic potential, may target key tumor progression enzymes like RSK2 and topoisomerases IIα/IIβ. researchgate.net

Antiparasitic and Antileishmanial Activity (In Vitro)

Derivatives of the imidazole scaffold have demonstrated promising in vitro activity against various parasites, including Toxoplasma gondii and Leishmania species. nih.govmdpi.com

One study investigated the anti-parasitic potential of a series of imidazole derivatives, including a bis-imidazole, a phenyl-substituted 1H-imidazole, and a thiophene-imidazole. These compounds were found to restrict the growth of Toxoplasma gondii in a dose-dependent manner. nih.gov The proposed mechanism of action involves the induction of oxidative stress, leading to an elevated level of reactive oxygen species and a reduction in the parasite's mitochondrial membrane potential. nih.gov

In the context of leishmaniasis, a disease caused by Leishmania parasites, oxadiazole derivatives, which share a five-membered heterocyclic ring structure with imidazole, have shown antileishmanial activity. nih.govresearchgate.net For instance, n-cyclohexyl-1,2,4-oxadiazole demonstrated anti-Leishmania infantum action, with a significant reduction in parasite viability at higher concentrations. nih.govnih.gov Similarly, new benzimidazole-triazole derivatives have been synthesized and evaluated for their in vitro antileishmanial activity against Leishmania tropica, with several compounds showing significant inhibition of parasite growth. mdpi.com

The following table summarizes the in vitro antiparasitic and antileishmanial activity of selected compounds:

Interactive Data Table: Antiparasitic and Antileishmanial Activity| Compound/Derivative | Parasite | Activity | Reference |

|---|---|---|---|

| Bis-imidazole (C1) | Toxoplasma gondii | Dose-dependent growth restriction | nih.gov |

| Phenyl-substituted 1H-imidazole (C2) | Toxoplasma gondii | Dose-dependent growth restriction | nih.gov |

| Thiophene-imidazole (C3) | Toxoplasma gondii | Dose-dependent growth restriction | nih.gov |

| n-cyclohexyl-1,2,4-oxadiazole | Leishmania infantum | 13% cell viability at 1000 µM | nih.gov |

| Benzimidazole-triazole derivative 5f | Leishmania tropica | 80% growth inhibition | mdpi.com |

| Benzimidazole-triazole derivative 5h | Leishmania tropica | ~80% growth inhibition | mdpi.com |

Antihyperglycemic Properties (In Vitro)

Certain imidazole derivatives have been investigated for their potential to manage hyperglycemia by inhibiting key digestive enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. rdd.edu.iq The inhibition of these enzymes can slow down the absorption of glucose, thereby reducing postprandial blood glucose levels. rdd.edu.iq

A study on a series of 2,4,5-trisubstituted imidazole derivatives demonstrated good to excellent inhibitory potential against α-amylase, with inhibition ranging from 51% to 90% at the highest concentration tested. rdd.edu.iq In the α-glucosidase inhibition assay, some of these compounds also showed significant inhibitory activity. rdd.edu.iq

The following table presents the in vitro antihyperglycemic activity of selected imidazole derivatives:

Interactive Data Table: In Vitro Antihyperglycemic Activity| Compound/Derivative | Target Enzyme | % Inhibition (at 250 µg/mL) | Reference |

|---|---|---|---|

| Imidazole derivative 4f | α-amylase | Most potent in series | rdd.edu.iq |

| Imidazole derivative 4b | α-glucosidase | 55% | rdd.edu.iq |

| Imidazole derivative 4d | α-glucosidase | 52% | rdd.edu.iq |

| Imidazole derivative 4a | α-glucosidase | 51% | rdd.edu.iq |

| Acarbose (standard) | α-amylase | 32% - 63% | rdd.edu.iq |

| Acarbose (standard) | α-glucosidase | 66% | rdd.edu.iq |

Other Receptor and Enzyme Modulation Studies (In Vitro)

Beyond their anticancer, antiparasitic, and antihyperglycemic activities, imidazole derivatives have been studied for their ability to modulate other important biological targets, such as p38 MAP kinase and cyclooxygenase (COX) enzymes.

p38 MAP Kinase Inhibition: A series of novel N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity by targeting p38 MAP kinase. nih.govnih.gov Several of these compounds were found to exhibit substantial activity in an albumin denaturation assay, indicating their anti-inflammatory potential. nih.gov

Cyclooxygenase (COX) Inhibition: Some 4-halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles have shown very strong inhibitory activities of PGE2 production, which is a key mediator of inflammation and is downstream of the COX pathway. researchgate.net In particular, 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole and 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole demonstrated potent inhibition. researchgate.net

Neuropeptide Y Y5-Receptor Antagonism

Neuropeptide Y (NPY) is a potent orexigenic peptide, and antagonism of its receptors, particularly the Y1 and Y5 subtypes, has been a significant focus of anti-obesity drug discovery programs. Pharmacological studies have identified the Y5 receptor as a likely mediator of the NPY-induced feeding response.

In the search for novel small-molecule Y5 antagonists, researchers identified a lead series of 2,4-diaryl-1H-imidazoles. While potent, these compounds suffered from poor oral pharmacokinetics and off-target effects, notably affinity for the hERG potassium channel. A key strategic modification was the replacement of the 2-aryl ring with a cyclohexyl group. This led to the development of a new series of 2-cyclohexyl-4-phenyl-1H-imidazoles with improved properties. Further optimization of this scaffold, particularly through elaboration of the cyclohexyl ring, yielded highly potent and selective NPY Y5-receptor antagonists. One of the most successful compounds from this series was N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl]cyclohexyl)carboxamide, which demonstrated excellent potency at the Y5 receptor.

Exploration of Other Biological Targets